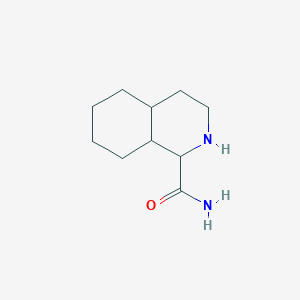
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide: is an organic compound with a complex structure that includes an aminocyclohexyl group and a dimethylaminoacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form 4-aminocyclohexanone.
Acylation Reaction: The 4-aminocyclohexanone is then reacted with 2-(dimethylamino)acetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)acetic acid.
Reduction: Formation of N-(4-aminocyclohexyl)-2-(dimethylamino)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, aiding in the understanding of biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the creation of drugs with specific therapeutic effects.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific characteristics.
Mécanisme D'action
The mechanism of action of N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.
Comparaison Avec Des Composés Similaires
- N-(4-aminocyclohexyl)-2-(methylamino)acetamide
- N-(4-aminocyclohexyl)-2-(ethylamino)acetamide
- N-(4-aminocyclohexyl)-2-(propylamino)acetamide
Comparison: N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide is unique due to the presence of the dimethylamino group, which imparts specific chemical and physical properties. Compared to its analogs with different alkyl groups, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H21N3O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h8-9H,3-7,11H2,1-2H3,(H,12,14) |
Clé InChI |
XSWWERMVUITBTB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NC1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


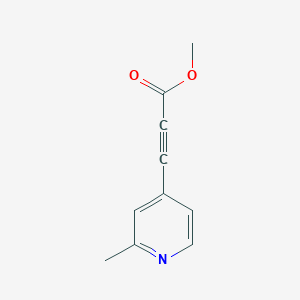
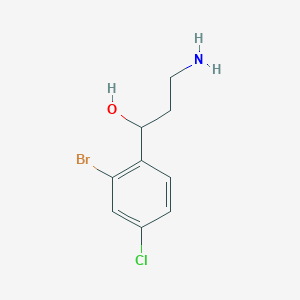
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
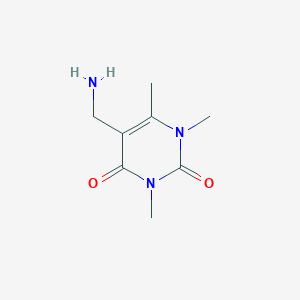
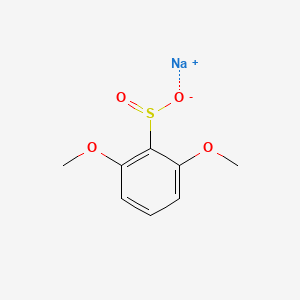
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
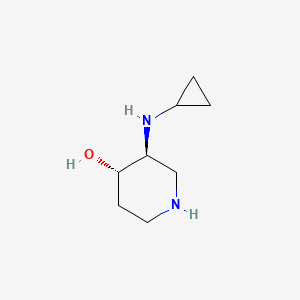

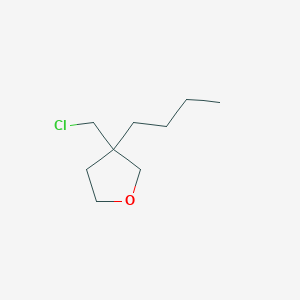
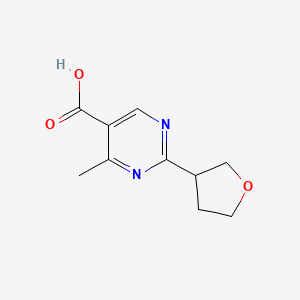
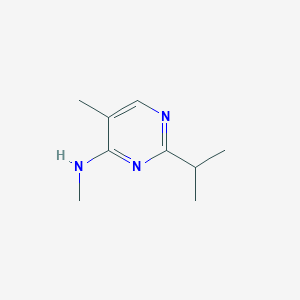
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
